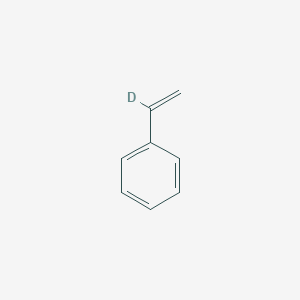

1-Deuterioethenylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-deuterioethenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2/i2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-VMNATFBRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50514647 | |

| Record name | (1-~2~H)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-80-2 | |

| Record name | Ethenyl-1-dbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-~2~H)Ethenylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50514647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene-a-d1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Deuterioethenylbenzene

Catalytic Deuteration Approaches

Catalytic methods offer direct and often more efficient pathways to introduce deuterium (B1214612) into a target molecule, minimizing the need for lengthy synthetic sequences. These approaches typically involve the activation of C-H bonds and their subsequent exchange with deuterium from a suitable source.

Direct Deuteration of Styrene (B11656) Derivatives

A prominent method for the synthesis of 1-deuterioethenylbenzene is the direct, α-selective deuteration of styrene and its derivatives. Research has demonstrated that a base-catalyzed approach can be highly effective. dicp.ac.cnnih.gov This process often utilizes a combination of a base, such as potassium tert-butoxide (KOt-Bu), in a deuterated solvent like dimethyl sulfoxide-d6 (DMSO-d6), with the presence of deuterated methanol (B129727) (MeOD) being critical for high yields and selectivity. dicp.ac.cnnih.gov The reaction proceeds via a reversible addition of methanol to the styrene, which facilitates the selective deuteration at the α-position. dicp.ac.cn The concentration of methanol is a crucial parameter to control, as it prevents side reactions like polymerization. dicp.ac.cn

This methodology has been shown to be applicable to a diverse range of styrene derivatives, including those with electron-withdrawing and electron-neutral substituents, as well as various halogenated styrenes. dicp.ac.cn

Table 1: Catalytic α-Selective Deuteration of Styrene Derivatives dicp.ac.cn

| Entry | Styrene Derivative | Base (mol%) | Deuterium Source | Temperature (°C) | Time (h) | % α-Deuteration | Isolated Yield (%) |

| 1 | Styrene | KOt-Bu (10) | MeOD (1 equiv), DMSO-d6 | 23 | 12 | >95 | 85 |

| 2 | 4-Chlorostyrene | KOt-Bu (10) | MeOD (1 equiv), DMSO-d6 | 23 | 12 | >95 | 88 |

| 3 | 4-(Trifluoromethyl)styrene | KOt-Bu (10) | MeOD (1 equiv), DMSO-d6 | 23 | 12 | >95 | 91 |

| 4 | 3-Bromostyrene | KOt-Bu (10) | MeOD (3 equiv), DMSO-d6 | 50 | 24 | >95 | 75 |

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H-D) exchange reactions represent a fundamental approach for deuterium labeling. mdpi.com These reactions can be catalyzed by acids, bases, or transition metal complexes. mdpi.com In the context of this compound, base-catalyzed H-D exchange is particularly relevant. The acidity of the α-vinyl proton of styrene, while not high, can be sufficient for deprotonation by a strong base, followed by quenching with a deuterium source. mdpi.com

Transition metal catalysts, such as those based on iridium, rhodium, and ruthenium, are also known to facilitate H-D exchange at vinylic positions. mdpi.com For instance, certain iridium complexes have been shown to catalyze the H/D exchange of vinyl groups. mdpi.com These methods often involve the reversible insertion of the metal into a C-H bond, followed by exchange with a deuterated solvent.

Osmium hydride complexes have also been investigated for the selective deuteration of terminal olefins, including styrene derivatives, using heavy water (D₂O) as the deuterium source. rsc.orgrsc.org These reactions can exhibit high selectivity for the vinylic positions. rsc.orgrsc.org

Table 2: Hydrogen-Deuterium Exchange for Styrene Deuteration rsc.orgrsc.org

| Catalyst System | Deuterium Source | Solvent | Temperature (°C) | Time (h) | Key Observation |

| OsHI(CO)(PPh₃)₃ / HOAc | D₂O | THF | 80 | 1 | Selective deuteration at the vinyl position |

| [Ir(cod)Cl]₂ / Ligand | D₂O | THF | 80 | 24 | H/D exchange at vinyl positions |

Deuterium Source Selection in Synthesis

The choice of deuterium source is a critical aspect of designing a deuteration strategy, influencing efficiency, cost, and reaction conditions. Commonly used deuterium sources in the synthesis of this compound and related compounds include:

Deuterium oxide (D₂O): A readily available and inexpensive source of deuterium. It is often used in H-D exchange reactions catalyzed by metals or bases. mdpi.comrsc.orgrsc.org

Deuterated methanol (MeOD or CD₃OD): A key reagent in the base-catalyzed α-deuteration of styrenes, where it acts as both a deuterium source and a crucial component in the reaction mechanism to avoid polymerization. dicp.ac.cnnih.gov

Dimethyl sulfoxide-d₆ (DMSO-d₆): Often used as a deuterated solvent in base-catalyzed reactions, where it can also serve as a deuterium source, although its primary role is typically as the reaction medium. dicp.ac.cnnih.gov

Deuterium gas (D₂): Can be used in catalytic deuteration reactions, often in the presence of a metal catalyst like palladium on carbon (Pd/C). However, handling D₂ gas requires specialized equipment.

The selection of the appropriate deuterium source depends on the specific synthetic methodology being employed and the desired level of deuterium incorporation.

Precursor-Based Synthetic Routes

An alternative to the direct deuteration of styrene is the synthesis of this compound from a precursor molecule that already contains the deuterium atom in the desired position.

Utilization of Deuterated Grignard Reagents

The Grignard reaction is a powerful tool in organic synthesis for forming carbon-carbon bonds. It can also be adapted for the introduction of deuterium. The general principle involves the formation of a Grignard reagent from an appropriate halide, followed by quenching with a deuterated electrophile, most commonly D₂O. masterorganicchemistry.comleah4sci.comlibretexts.org

For the synthesis of this compound, one could envision a route starting from α-bromostyrene. Reaction of α-bromostyrene with magnesium metal would form the corresponding Grignard reagent, phenylvinylmagnesium bromide. Subsequent quenching of this organometallic intermediate with D₂O would lead to the formation of this compound. This method ensures the specific placement of the deuterium atom at the α-position of the vinyl group.

Multi-step Organic Synthesis Pathways

Multi-step synthesis provides a highly controlled, albeit often longer, route to specifically deuterated compounds. One of the most versatile methods for alkene synthesis, the Wittig reaction, can be employed to prepare this compound. wikipedia.orgmasterorganicchemistry.compressbooks.puborganic-chemistry.orglibretexts.org This approach involves the reaction of a phosphorus ylide with an aldehyde or ketone.

To synthesize this compound, one would react benzaldehyde (B42025) with a deuterated Wittig reagent. This reagent can be prepared from deuterated methyltriphenylphosphonium (B96628) iodide. The reaction of this ylide with benzaldehyde would yield this compound and triphenylphosphine (B44618) oxide. This method offers excellent control over the position of the deuterium atom.

Another potential multi-step route involves the Heck reaction. nih.govmdpi.comsctunisie.org While less direct, one could potentially couple a deuterated vinyl partner with an aryl halide. For instance, the Heck coupling of a deuterated vinylboronic acid or a similar organometallic reagent with an aryl halide in the presence of a palladium catalyst could, in principle, yield this compound.

Furthermore, the synthesis and subsequent decarboxylation of deuterated cinnamic acid derivatives could also serve as a pathway. For example, α-deuterated cinnamic acid can be prepared and then subjected to a decarboxylation reaction to yield the desired product. nih.govrsc.org

Advanced Synthetic Strategies

The preparation of this compound, an isotopologue of styrene, has benefited significantly from advancements in synthetic organic chemistry. Modern strategies are increasingly focused on improving selectivity, efficiency, and applicability, particularly for creating complex, selectively-labeled molecules. These advanced methods offer alternatives to traditional multi-step syntheses that often rely on deuterated precursors. rsc.org

Late-Stage Deuteration Techniques

Late-stage deuteration introduces deuterium into a molecule in the final steps of a synthetic sequence. This approach is highly valuable as it allows for the isotopic labeling of complex molecules without the need to re-synthesize them from deuterated starting materials. researchgate.netthieme-connect.de For vinylarenes like styrene, these techniques primarily revolve around catalytic hydrogen isotope exchange (HIE), where a C-H bond is reversibly cleaved and a C-D bond is formed. snnu.edu.cn

One prominent method involves a base-catalyzed reversible addition of methanol-d4 (B120146) to styrene derivatives in a deuterated solvent like DMSO-d6. dicp.ac.cnsci-hub.se This process enables the selective incorporation of deuterium at the α-position of the vinyl group. The concentration of the alcohol is a critical parameter to achieve high yields and selectivities, minimizing side reactions such as polymerization. sci-hub.seacs.orgnih.gov The mechanism suggests a transient deutero-alkoxylation of the double bond, which facilitates the selective deuteration of the styrene moiety. researchgate.net

Palladium catalysis has also emerged as a powerful tool for late-stage deuteration. By employing specific N,N-bidentate ligands, researchers have developed protocols for the nondirected deuteration of arenes using D₂O as an inexpensive and readily available deuterium source. acs.org While often targeting the aromatic ring, the principles of reversible C-H activation can be extended to other positions. For instance, exploiting the principle of microscopic reversibility has allowed for the optimization of deuteration processes by first studying the reverse de-deuteration reaction under specific catalytic conditions. thieme-connect.de These methods exhibit remarkable functional group tolerance, making them suitable for complex, pharmaceutically relevant structures. acs.org

The table below summarizes findings for a catalytic α-selective deuteration of various styrene derivatives, highlighting the efficiency and selectivity of a late-stage approach.

| Styrene Derivative | Yield (%) | α-Deuteration (%) | Other Position Deuteration (%) |

|---|---|---|---|

| Styrene | 85 | >95 | <5 |

| 4-Fluorostyrene | 82 | >95 | <5 |

| 4-Chlorostyrene | 80 | >95 | <5 |

| 4-Bromostyrene | 78 | >95 | <5 |

| 3-Chlorostyrene | 81 | >95 | <5 |

| 2-Bromostyrene | 75 | >95 | <5 |

This table presents data on the catalytic α-deuteration of various styrene derivatives. The method demonstrates high yields and excellent selectivity for the α-position of the vinyl group, showcasing a robust late-stage deuteration strategy. Data sourced from studies on base-catalyzed deuteration in DMSO-d6. sci-hub.se

Continuous Flow Deuteration Methodologies

Continuous flow chemistry offers significant advantages for deuteration reactions, including enhanced safety, improved efficiency, precise process control, and scalability. researchgate.net These systems are particularly beneficial when using hazardous reagents like deuterium gas (D₂). Flow reactors, such as the H-Cube® system, can generate deuterium gas in situ from the electrolysis of heavy water (D₂O), which is safer and easier to handle than compressed D₂ gas. thalesnano.com

This technology has been successfully applied to the deuteration of various organic compounds. For example, the deuteration of ethyl cinnamate (B1238496) has been achieved with a 92% yield and 95% deuterium incorporation using a continuous flow setup with a 10% Pd/C catalyst. thalesnano.com While this example involves deuterating the double bond, similar principles can be adapted for the selective deuteration of other positions in vinylarenes. The ability to precisely control reaction parameters like temperature, pressure, and residence time in a flow reactor allows for optimization to maximize deuterium incorporation and minimize side products. researchgate.net

The development of continuous flow methods is a sustainable approach that can facilitate the large-scale synthesis of deuterated compounds like this compound for industrial and pharmaceutical applications. snnu.edu.cn The efficiency of these systems also leads to very low consumption of the deuterium source, which is a significant advantage given the cost of deuterated reagents. thalesnano.com

Challenges in Deuterated Compound Synthesis and Production

Despite significant progress, the synthesis and production of deuterated compounds, including this compound, present several challenges.

Cost and Availability of Deuterium Sources : Deuterium sources such as D₂ gas and deuterated solvents (e.g., D₂O, DMSO-d6) are considerably more expensive than their protium (B1232500) counterparts. synmr.inresolvemass.ca This high cost is a major limiting factor, especially for large-scale industrial production. synmr.in The availability of certain specialized deuterated reagents can also be limited. synmr.in

Complexity and Selectivity of Synthesis : Achieving site-selective deuteration with high levels of isotopic enrichment can be synthetically challenging. musechem.com For a molecule like styrene, multiple positions are susceptible to deuteration (α-vinyl, β-vinyl, aromatic), and achieving exclusive labeling at the α-vinyl position requires highly selective methods to prevent isotopic scrambling. dicp.ac.cn Competing side reactions, such as polymerization of the styrene monomer, can significantly lower the yield of the desired deuterated product. sci-hub.se

Kinetic Isotope Effect (KIE) : The C-D bond is stronger than the C-H bond, leading to a difference in reaction rates known as the kinetic isotope effect. musechem.com This effect can be beneficial, as it forms the basis for improving the metabolic stability of drugs, but it can also complicate synthesis by altering expected reactivity and reaction kinetics. synmr.in

The table below outlines the primary challenges associated with the synthesis of deuterated compounds.

| Challenge Area | Specific Issues |

|---|---|

| Economic | High cost of deuterium sources (D₂O, D₂ gas, deuterated solvents). resolvemass.ca Limited availability of specialized deuterated reagents. synmr.in |

| Synthetic | Achieving high regioselectivity and avoiding isotopic scrambling. dicp.ac.cn Complexity of multi-step syntheses. Potential for side reactions (e.g., polymerization). sci-hub.se |

| Chemical | Kinetic Isotope Effect altering reaction rates and equilibria. synmr.in Potential for unexpected solvent effects. synmr.in |

| Application-Specific | Risk of metabolic switching in pharmaceutical applications. musechem.comresearchgate.net |

| Analytical | Need for advanced techniques (NMR, Mass Spectrometry) for characterization. acs.org |

Spectroscopic Characterization Techniques for 1 Deuterioethenylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical method that provides detailed information about the magnetic properties of atomic nuclei. For 1-deuterioethenylbenzene, both deuterium (B1214612) (²H) and proton (¹H) NMR are employed to gain a comprehensive understanding of its isotopic and molecular composition.

Deuterium NMR (²H NMR) for Positional Verification and Isotopic Enrichment

Deuterium NMR (²H NMR) is a direct and effective method for confirming the specific location of the deuterium atom within the ethenyl group of this compound. wikipedia.org Since the chemical environments of deuterium and proton nuclei are nearly identical, the chemical shift of the deuterium in ²H NMR is very similar to that of the proton it replaces in ¹H NMR. sigmaaldrich.com This allows for straightforward spectral interpretation. The presence of a strong signal in the ²H NMR spectrum at a chemical shift corresponding to a vinylic proton confirms the successful incorporation of deuterium at the desired position.

Furthermore, ²H NMR can be utilized for the quantitative analysis of deuterium incorporation. By comparing the integral of the deuterium signal to that of a known internal standard, the isotopic enrichment of the compound can be determined. This is particularly advantageous for highly deuterated compounds where proton NMR may be less accurate due to very weak residual proton signals. sigmaaldrich.com

| Property | Proton (¹H) | Deuteron (B1233211) (²H) |

| Natural Abundance | 99.985% | 0.015% |

| Spin Quantum Number (I) | 1/2 | 1 |

| Magnetogyric Ratio (γ) (10⁷ rad T⁻¹ s⁻¹) | 26.7519 | 4.1066 |

| Resonance Frequency at 9.4 T (MHz) | 399.939 | 61.393 |

| A comparison of the fundamental properties of proton and deuteron nuclei relevant to NMR spectroscopy. sigmaaldrich.com |

Proton NMR (¹H NMR) Simplification and Limitations

The substitution of a proton with a deuterium atom in this compound leads to a notable simplification of its ¹H NMR spectrum compared to the non-deuterated styrene (B11656). The signal corresponding to the proton at the deuterated position will be absent, or significantly reduced in intensity, directly indicating the site of deuteration. magritek.com This absence of a signal and the alteration of the coupling patterns of the remaining vinylic protons provide clear evidence of successful deuteration.

However, ¹H NMR has limitations, especially when dealing with highly enriched deuterated compounds. For samples with deuterium enrichment greater than 98%, the residual proton signals can be too weak to provide accurate quantitative information. sigmaaldrich.com In such cases, the signal-to-noise ratio becomes a significant issue, making it difficult to distinguish the signal from the baseline noise.

Advanced Quantitative Deuterium NMR Applications

Beyond simple positional verification, advanced quantitative ²H NMR techniques can provide highly accurate measurements of isotopic enrichment. nih.gov Under appropriate experimental conditions, such as ensuring full relaxation of the deuterium nuclei between pulses, the peak integrals in a ²H NMR spectrum are directly proportional to the number of deuterium atoms. sigmaaldrich.com This allows for precise determination of the deuterium atom percentage in a sample. These quantitative methods are crucial in studies where the exact level of deuteration is critical, such as in mechanistic studies or as isotopic tracers. magritek.com

Solvent Considerations in Deuterium NMR Experiments

The choice of solvent for ²H NMR experiments is an important consideration. Unlike ¹H NMR, where deuterated solvents are used to avoid large solvent signals, ²H NMR experiments can be performed in non-deuterated (protic) solvents. sigmaaldrich.comtcichemicals.com This is because the deuterium signals from the analyte are observed in a spectral region where the protic solvent does not have any signals. sigmaaldrich.com Using non-deuterated solvents can be advantageous as they are typically less expensive and can better mimic certain reaction conditions. However, when using protic solvents, the NMR spectrometer must be operated in an "unlocked" mode, as the deuterium lock signal from a deuterated solvent is absent. This may require manual shimming to achieve optimal magnetic field homogeneity. sigmaaldrich.com The choice of solvent can also influence the T1 relaxation times of the deuterium nuclei, which needs to be considered for quantitative measurements. sigmaaldrich.com

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the isotopic enrichment of this compound.

Isotopic Enrichment Confirmation via Mass Spectrometry

The precise analysis and quantification of this compound, a deuterated analog of styrene, relies on a suite of sophisticated spectroscopic techniques. These methods provide detailed information about its molecular structure, isotopic purity, and vibrational properties.

Quantitative Mass Spectrometry with Deuterated Labels

Quantitative mass spectrometry (MS) is a cornerstone technique for the analysis of deuterated compounds like this compound. It allows for the direct identification and quantification of molecules based on their mass-to-charge ratio (m/z). nih.gov The incorporation of a deuterium atom in place of a hydrogen atom results in a predictable mass shift, enabling precise determination of isotopic enrichment.

High-resolution mass spectrometry (HRMS) is particularly valuable as it can confirm the molecular formula and isotopic distribution with high accuracy. For this compound (C₈H₇D), the expected molecular ion peak would be at an m/z corresponding to its specific molecular weight. The presence and relative abundance of this peak, alongside the peak for the non-deuterated styrene, allows for the calculation of the degree of deuteration. researchgate.net

Isotopically labeled analogs are frequently used as internal standards in quantitative LC-MS analysis. mdpi.com In this context, this compound can serve as an internal standard for the quantification of styrene in various samples. The distinct mass difference between the analyte (styrene) and the deuterated standard allows for accurate and reliable measurement, even in complex matrices.

A critical aspect of quantitative analysis using deuterated labels is the consideration of back-exchange, where the deuterium atom is lost and replaced by a proton from the solvent or matrix. nih.gov To account for this, a "maximally deuterated" control sample is often prepared and analyzed under the same conditions to determine the level of back-exchange and correct the quantitative results accordingly. nih.gov

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₈H₇D | |

| Molecular Ion Peak (m/z) | ~105.08 |

Note: The exact m/z value may vary slightly depending on the specific mass spectrometer and ionization method used.

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, provides a "fingerprint" of a molecule by probing its vibrational modes. nih.gov These techniques are highly sensitive to changes in molecular structure, including isotopic substitution.

In the infrared spectrum of this compound, the most significant change compared to styrene is the appearance of a C-D stretching vibration. This band typically appears in a region of the spectrum where C-H stretching vibrations are absent, providing a clear marker for deuteration. The exact frequency of the C-D stretch can provide information about the local chemical environment of the deuterium atom.

Raman spectroscopy is a complementary technique to IR spectroscopy. arxiv.org While IR absorption is sensitive to changes in the dipole moment during a vibration, Raman scattering is sensitive to changes in polarizability. mdpi.com For a molecule with a center of symmetry, certain vibrational modes may be IR-active but Raman-inactive, and vice versa (the rule of mutual exclusion). arxiv.org Therefore, a complete vibrational analysis often requires both techniques. The Raman spectrum of this compound would also exhibit a characteristic C-D stretching mode.

Table 2: Key Vibrational Frequencies for Deuterated Aromatic Compounds

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H Aromatic Stretch | 3100 - 3000 |

| C-D Aromatic Stretch | ~2250 |

| C=C Aromatic Stretch | 1600 - 1400 |

| C-H Alkene Stretch | 3100 - 3000 |

| C-D Alkene Stretch | ~2300 |

| C=C Alkene Stretch | 1680 - 1620 |

Note: These are general ranges and the exact frequencies for this compound may vary.

Complementary Spectroscopic Methods

In addition to mass spectrometry and vibrational spectroscopy, other techniques provide valuable complementary information for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a powerful tool for determining the structure of organic molecules. In the case of this compound, the absence of a signal in the vinyl region of the ¹H NMR spectrum where the corresponding proton in styrene would appear, coupled with the integration of the remaining proton signals, confirms the position of deuteration. libretexts.org Furthermore, ²H NMR spectroscopy can be used to directly observe the deuterium nucleus, providing a quantitative measure of deuterium incorporation at specific sites.

Table 3: Spectroscopic Methods for the Characterization of this compound

| Technique | Information Obtained |

| Quantitative Mass Spectrometry | Isotopic purity, molecular weight confirmation |

| Vibrational Spectroscopy (IR & Raman) | Presence and location of C-D bond, molecular fingerprint |

| ¹H NMR Spectroscopy | Confirmation of deuteration site, structural elucidation |

| ²H NMR Spectroscopy | Direct detection and quantification of deuterium |

| UV-Vis Spectroscopy | Confirmation of chromophore, quantification |

Kinetic Isotope Effect Kie Investigations of 1 Deuterioethenylbenzene Reactivity

Fundamental Principles of Deuterium (B1214612) KIEs

The kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For deuterium, this is typically expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD).

Primary Versus Secondary Isotope Effects

Kinetic isotope effects are broadly classified into two main categories: primary and secondary.

A primary kinetic isotope effect (PKIE) is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. core.ac.uk For example, if the C-D bond in 1-deuterioethenylbenzene is cleaved during the slowest step of a reaction, a primary KIE would be expected. These effects are generally significant, with typical kH/kD values ranging from 2 to 8. core.ac.uk A value greater than 1, known as a normal KIE, indicates that the reaction is slower with the heavier isotope. wikipedia.org

A secondary kinetic isotope effect (SKIE) occurs when the bond to the isotopically labeled atom is not broken in the rate-determining step, but the substitution still influences the reaction rate. wikipedia.orgcore.ac.uk These effects are typically much smaller than PKIEs, with kH/kD values often ranging from 0.7 to 1.5. wikipedia.org In the context of this compound, an SKIE would be observed in reactions where the C-D bond remains intact but its environment changes, for instance, through a change in hybridization at the carbon atom. An inverse KIE (kH/kD < 1) is often seen when the hybridization of the carbon atom attached to the deuterium changes from sp² to sp³, as the C-D bond becomes stiffer in the transition state relative to the C-H bond. acs.orgprinceton.edu

Influence of Zero-Point Vibrational Energies and Bond Strengths on KIE

The origin of the deuterium KIE lies in the principles of quantum mechanics, specifically the concept of zero-point vibrational energy (ZPE). core.ac.ukbaranlab.org A chemical bond is not static but vibrates, and its lowest possible vibrational energy state is the ZPE. This energy is dependent on the mass of the atoms forming the bond; a bond to a heavier isotope like deuterium has a lower vibrational frequency and consequently a lower ZPE than the corresponding bond to protium (B1232500) (hydrogen). core.ac.uk

Because the C-D bond has a lower ZPE, it sits (B43327) lower in its potential energy well compared to a C-H bond. Consequently, more energy is required to break the C-D bond than the C-H bond. In a reaction where this bond is broken in the rate-determining step, the activation energy for the deuterated reactant will be higher, leading to a slower reaction rate and a normal primary KIE (kH/kD > 1). core.ac.uk

For secondary KIEs, the effect is governed by changes in vibrational frequencies between the ground state and the transition state. If a reaction involves a change in hybridization from sp² (as in the vinyl group of this compound) to sp³ in the transition state, the out-of-plane bending vibrations become more constrained. This leads to a greater increase in the ZPE for the C-H bond compared to the C-D bond upon reaching the transition state. As a result, the deuterated compound reacts faster, giving rise to an inverse secondary KIE (kH/kD < 1). acs.org

Experimental Determination of KIEs

Several experimental techniques are employed to measure the kinetic isotope effects in reactions involving this compound and its isotopologues.

Intermolecular Competition Studies for KIE Measurement

Intermolecular competition experiments are a precise method for determining KIEs. In this setup, a mixture of the unlabeled (styrene) and labeled (this compound) substrates are allowed to react simultaneously in the same vessel. rsc.orggithub.io The ratio of the products formed or the isotopic enrichment of the unreacted starting material is measured at a specific reaction conversion. rsc.org This method is highly accurate because both isotopologues compete for the reagent under identical conditions, which minimizes experimental errors that can arise from running separate reactions. github.io

A study on the oxidation of styrene (B11656) by ground-state atomic oxygen, O(³P), utilized this method to probe the reaction mechanism. acs.org By competing styrene against its deuterated isotopologues, including α-d₁-styrene (this compound), secondary KIEs were determined.

| Isotopologue | Isotopic Position | kH/kD (Experimental) |

|---|---|---|

| α-d₁-styrene | α-carbon | 1.00 ± 0.02 |

| β-d₁-styrene | β-carbon (terminal) | 0.88 ± 0.02 |

The results, showing an inverse KIE at the terminal β-carbon and no effect at the α-carbon, supported a mechanism involving the terminal addition of the oxygen atom to the double bond in the rate-determining step. acs.org The inverse KIE at the β-carbon is characteristic of a rehybridization from sp² to sp³ at that position in the transition state. acs.org

High-Resolution NMR for Natural Abundance KIE Determination

Measuring KIEs at natural abundance using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that avoids the often complex synthesis of isotopically labeled compounds. illinois.edu Since ¹³C and ²H (deuterium) exist naturally, albeit at low abundances (approx. 1.1% and 0.015%, respectively), their distribution in a molecule can be precisely measured.

The method, pioneered by Singleton and others, involves running a reaction to a high degree of conversion (>90%) and then using high-field NMR to measure the isotopic ratios in the recovered, unreacted starting material. baranlab.orgillinois.edu The slower-reacting, heavier isotopologue becomes enriched in the remaining starting material. illinois.edu By comparing this enriched ratio to the natural abundance ratio, the KIE for each position in the molecule can be calculated. baranlab.org

While this method has been applied to numerous reactions, including polymerizations and cycloadditions, specific studies applying it to this compound are not prominently documented. illinois.edu However, the technique is well-suited for such investigations. For instance, in a hypothetical polymerization of styrene, one could use natural abundance ²H NMR to determine the KIE at the α- and β-positions without synthesizing this compound or β,β-dideuteriostyrene. This approach offers the advantage of simultaneously measuring KIEs at multiple sites within the molecule from a single experiment. illinois.edu The main limitations are the need for large sample quantities and long acquisition times due to the low natural abundance of deuterium and the lower sensitivity of the ²H nucleus. researchgate.net

Kinetic Isotope Effect Measurement using Stopped-Flow Kinetics

Stopped-flow spectroscopy is a rapid-mixing technique used to study the kinetics of fast reactions, typically on the millisecond timescale. williams.edubiologic.net By rapidly mixing reactant solutions and then stopping the flow, the subsequent spectral changes in the observation cell can be monitored over time to determine reaction rates. libretexts.org This method is particularly valuable for measuring KIEs of fast processes, such as those in organometallic catalysis or enzyme kinetics. nih.govscience.gov

The technique has been successfully used to measure the secondary KIE for the oxidation of deuterated styrenes by a cis-dioxoruthenium(VI) complex. nih.gov The kinetics of the reaction between the ruthenium complex and a series of styrenes, including α-deuteriostyrene (this compound), were studied in acetonitrile (B52724) using stopped-flow spectrophotometry.

| Substrate | Isotopic Position | kH/kD (Stopped-Flow) |

|---|---|---|

| α-deuteriostyrene | α-carbon | 0.96 ± 0.03 |

| β-d₂-styrene | β-carbon | 0.83 ± 0.04 |

The observed inverse secondary KIEs, particularly the more pronounced effect at the β-position, were instrumental in supporting a concerted [3+2] cycloaddition mechanism for the reaction. nih.gov The values indicate a significant change in bonding at the vinylic carbons in the transition state, consistent with the formation of a cyclic intermediate. nih.gov

Computational Approaches to KIE Prediction

Theoretical calculations are indispensable for predicting and interpreting the subtle energy differences that give rise to kinetic isotope effects. By modeling reactants and transition states, computational chemistry provides a window into the energetic landscape of a reaction.

Density Functional Theory (DFT) Calculations for KIE Trends

Density Functional Theory (DFT) has become a cornerstone for the computational investigation of reaction mechanisms and the prediction of kinetic isotope effects. researchgate.netdtu.dk This method allows for the calculation of theoretical KIEs that can be directly compared with experimental values, offering a robust approach to validate or challenge proposed reaction pathways. researchgate.net For reactions involving this compound, DFT is used to model the vibrational frequencies of the C-H and C-D bonds in both the ground state of the reactant and the transition state.

The KIE is primarily influenced by the change in zero-point vibrational energy (ZPE) between the reactant and the transition state. The C-H bond has a higher ZPE than the C-D bond. If this bond is broken or significantly weakened in the rate-determining transition state, the difference in ZPE between the C-H and C-D bonds is reduced, leading to a lower activation energy for the C-H bond cleavage and a faster reaction rate. This results in a "primary" KIE (kH/kD > 1). Conversely, if the bond becomes stiffer in the transition state, an "inverse" KIE (kH/kD < 1) can be observed.

DFT functionals like O3LYP, often paired with basis sets such as def2-TZVP, have been shown to provide accurate predictions of hydrogen isotope fractionation. rsc.org By calculating the harmonic vibrational frequencies, chemists can estimate the ZPE and subsequently predict the magnitude of the KIE for a given reaction of this compound. These predictions are crucial for distinguishing between possible mechanistic pathways. researchgate.net

Transition State Theory (TST) and Quantum Tunneling Contributions to KIE

Transition State Theory (TST) provides the fundamental framework for calculating reaction rates and associated KIEs. researchgate.net TST postulates that the reaction rate is determined by the rate at which an activated complex (the transition state) passes over the highest point of the potential energy barrier separating reactants and products. researchgate.net Within this framework, the KIE arises from the differences in the vibrational energy levels of the isotopically substituted molecules at the transition state. hi.is

However, classical TST does not account for a purely quantum mechanical phenomenon: quantum tunneling. chemistryviews.org Particles, particularly light ones like hydrogen and its isotopes, can penetrate through an energy barrier rather than going over it. chemistryviews.orgwikipedia.org This effect is more pronounced for hydrogen than for the heavier deuterium. Consequently, reactions involving the transfer of a proton often exhibit an unusually large KIE that cannot be explained by TST alone. wikipedia.org

When C-H bond cleavage occurs in the rate-determining step, quantum tunneling can significantly increase the reaction rate for the hydrogen-containing compound compared to its deuterated analog. This leads to an inflated KIE value. Computational models that incorporate tunneling corrections, often based on the Wigner or Bell corrections, provide a more accurate prediction of the KIE, especially at lower temperatures where tunneling is more significant. wikipedia.orgarxiv.org For this compound, understanding the potential contribution of tunneling is critical for accurately interpreting experimental KIEs in reactions where the vinylic C-H(D) bond is broken.

Advanced Theoretical Frameworks in KIE Analysis (e.g., Degrees of Rate Control)

By combining DRC with DFT calculations, researchers can build highly accurate kinetic models. This integrated approach helps to pinpoint which species' energies must be calculated with the highest accuracy to understand the system's kinetics and the resulting KIE. digitellinc.com

KIE in Specific Reaction Mechanisms Involving this compound

The true utility of isotopic labeling is demonstrated in its application to specific reaction mechanisms, where the observed KIE can provide definitive evidence for a particular pathway.

KIE in Radical Polymerization Mechanisms

The thermal polymerization of styrene is a classic example where KIE studies have been instrumental in elucidating the initiation mechanism. Research on the thermal polymerization of various deuterated styrenes has shown that the location of the deuterium atom significantly affects the reaction rate. cdnsciencepub.comcdnsciencepub.com

In these studies, the kinetic isotope effect for the initiation step (kᵢH/kᵢD) is of primary interest. Experiments have shown that deuteration at the α- and β-positions of the vinyl group leads to distinct KIE values. For α-deuteriostyrene, the effect on the rate of thermal polymerization is minimal, whereas for β,β-dideuteriostyrene, an inverse isotope effect is observed, indicating a faster polymerization rate for the deuterated species. cdnsciencepub.comcdnsciencepub.com This suggests that the C-H bonds at the β-position are not broken but are instead strengthened in the transition state of the rate-determining initiation step.

The data supports a mechanism where initiation involves the formation of a Diels-Alder dimer, followed by a rate-determining hydrogen transfer from this dimer to a third styrene monomer. cdnsciencepub.comcdnsciencepub.com The observed KIEs are consistent with changes in hybridization at the vinyl carbons during this process.

| Compound | Isotope Effect on Overall Rate (RₚD/RₚH) | Calculated Isotope Effect on Initiation (kᵢH/kᵢD) |

|---|---|---|

| α-deuteriostyrene | 1.00 | 1.31 |

| β,β-dideuteriostyrene | 0.78 | 0.92 |

| 2,6-dideuteriostyrene | 1.29 | 1.80 |

KIE in Electrophilic Addition and Substitution Reactions

In the electrophilic addition of hydrogen halides (HX) to alkenes, the reaction is initiated by the attack of the electron-rich π-bond on the electrophile (e.g., the H in HBr). libretexts.org This first step is typically the rate-determining step and leads to the formation of a carbocation intermediate. libretexts.orgunizin.org

For this compound, the deuterium atom is located at one of the carbons of the double bond. In the rate-determining step of electrophilic addition, the π-bond is broken, and a new C-H (or C-D) bond is formed at the other vinyl carbon to create the more stable carbocation, in accordance with Markovnikov's rule. unizin.orgchemguide.co.uk The original C-D bond at the 1-position is not broken in this step; instead, the carbon atom rehybridizes from sp² to sp³.

Because the C-D bond is not cleaved, a primary KIE is not expected. However, a small secondary KIE (kH/kD ≠ 1) may be observed. This secondary effect arises from the change in the vibrational environment of the C-D bond as the carbon atom's hybridization changes. Typically for such sp² to sp³ rehybridization in the transition state, a small normal secondary KIE (kH/kD slightly > 1) is expected, as the out-of-plane bending vibrations of the C-H(D) bond become less restricted. The absence of a large primary KIE (e.g., >1.5) in an electrophilic addition reaction of this compound would be strong evidence against any mechanism involving the cleavage of the vinylic C-D bond in the rate-determining step.

KIE in Organometallic Catalysis and C-H Activation

The study of the kinetic isotope effect (KIE) in reactions involving this compound provides crucial insights into the mechanisms of organometallic catalysis and carbon-hydrogen (C-H) bond activation. By comparing the reaction rates of styrene and its deuterated analogue, researchers can determine whether the C-H (or C-D) bond is broken in the rate-determining step of the reaction. Significant KIE values (typically kH/kD > 2) are indicative of a primary isotope effect, signifying direct involvement of the vinylic C-H bond in the slowest step of the catalytic cycle.

Palladium-Catalyzed Reactions

Palladium complexes are widely used as catalysts for a variety of organic transformations. In the context of styrene chemistry, KIE studies using deuterated styrenes have been instrumental in elucidating reaction pathways.

One notable example is the oxidative dimerization of styrenes catalyzed by palladium(II) acetate. A study investigating the kinetics of this reaction reported a kinetic isotope effect of kH/kD = 3.0 ± 0.1 when comparing the reaction of styrene (C6H5CH=CH2) with that of this compound (C6H5CH=CD2). osti.gov This significant primary KIE indicates that the cleavage of the vinylic C-H bond is a key component of the rate-determining step of the dimerization process. osti.gov

Similarly, in the Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, a kinetic isotope effect of 3.0 has been observed for the reaction with styrene. researchgate.net This suggests that β-hydride elimination, a crucial step in the Heck catalytic cycle involving the cleavage of a C-H bond, is likely rate-limiting.

In the aerobic oxidative amination of styrene catalyzed by palladium, the use of deuterium labeling has helped to distinguish between different mechanistic pathways. nih.gov The magnitude of the KIE can provide evidence for whether the C-H bond cleavage occurs before or after the aminopalladation step, thereby influencing the regioselectivity of the product. nih.gov

| Reaction | Catalyst | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Reference |

| Oxidative Dimerization | Palladium(II) acetate | C6H5CH=CD2 | 3.0 ± 0.1 | osti.gov |

| Heck Reaction | Palladium complex | Styrene-d8 | 3.0 | researchgate.net |

| Aerobic Oxidative Amination | Palladium complex | Deuterated Styrene | Mechanistic Probe | nih.gov |

Other Organometallic Systems

Beyond palladium catalysis, KIE studies with deuterated styrenes have been applied to other transition metal systems to understand the intricacies of C-H activation.

In a study on the vinylic C-H activation of styrenes by a bimetallic iron-aluminum complex, a kinetic isotope effect of 2.64 ± 0.04 was determined by comparing the reaction rates of styrene and fully deuterated styrene (styrene-d8). nih.govchemrxiv.org Although this experiment did not use this compound specifically, the significant KIE points to the C-H bond cleavage at the vinyl position being involved in the rate-determining step of the reaction. nih.govchemrxiv.org

Furthermore, in the rhodium-catalyzed hydroformylation of styrene, a kinetic isotope effect of 1.57 was measured for a C1/C2 deuterated styrene. mdpi.com While this value is smaller than those observed in the palladium-catalyzed reactions, it still suggests that the C-H bond has an influence on the reaction rate, providing valuable information for optimizing the catalytic system. mdpi.com

| Reaction | Catalyst System | Deuterated Substrate | Kinetic Isotope Effect (kH/kD) | Reference |

| Vinylic C-H Activation | Iron-Aluminum Complex | Styrene-d8 | 2.64 ± 0.04 | nih.govchemrxiv.org |

| Hydroformylation | Rhodium Complex | C1/C2 Deuterated Styrene | 1.57 | mdpi.com |

These investigations underscore the importance of this compound and other deuterated styrenes as mechanistic probes in organometallic chemistry. The data obtained from KIE studies are essential for a deeper understanding of reaction mechanisms, which in turn facilitates the design of more efficient and selective catalysts for important chemical transformations.

Mechanistic Studies Utilizing 1 Deuterioethenylbenzene As an Isotopic Tracer

Elucidation of Organic Reaction Mechanisms

1-Deuterioethenylbenzene serves as a critical probe for elucidating the stepwise pathways of organic reactions. The magnitude of the kinetic isotope effect observed when this compound is used in place of styrene (B11656) helps to map the energy landscape of a reaction and identify its rate-limiting step.

For instance, in studies of metal-catalyzed reactions, isotopic labeling can distinguish between proposed mechanistic pathways. rsc.org Mechanistic models involving various adsorbed species, such as alkene, 1-alkyl, and 2-alkyl intermediates, can be validated by comparing the predicted distribution of deuterated products with experimental results obtained through techniques like mass spectrometry and deuterium (B1214612) NMR spectroscopy. rsc.org The presence of deuterium at the vinyl position allows for precise tracking of the bond-breaking and bond-forming events that constitute the reaction mechanism.

Investigation of Polymerization Processes

The polymerization of styrene is a cornerstone of polymer chemistry, and understanding its mechanism is crucial for controlling polymer properties. This compound and other deuterated styrenes have proven indispensable in dissecting the intricate steps of polymerization, from initiation to termination. cdnsciencepub.commdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for studying reaction mechanisms, capable of identifying transient intermediates. researchgate.net When this compound is used, the deuterium atom provides a unique spectroscopic handle. The distinct signal of deuterium allows researchers to monitor the fate of the vinyl group as it is incorporated into a growing polymer chain, even in the presence of complex mixtures. nih.gov

Advanced techniques such as Dissolution Dynamic Nuclear Polarization (dDNP) NMR can enhance signal strength by over 10,000 times, enabling the real-time observation of reaction intermediates that exist at very low concentrations. dtu.dk Studies on the anionic polymerization of styrene have utilized this method to observe the propagation step directly. dtu.dk Furthermore, 3D NMR experiments on polystyrenes formed from deuterated monomers have been used to characterize the precise structure of chain ends, which is crucial for understanding initiation and termination mechanisms. acs.org For example, using poly(α-d₁-styrene) helped identify the specific carbon atoms at the chain ends that were bonded to phosphorus-containing initiators. acs.org

Deuteration provides quantitative data on the kinetics of individual polymerization steps. By comparing the polymerization rates of normal and deuterated styrenes, the isotope effects on initiation, propagation, and termination can be calculated. cdnsciencepub.com

Research has shown that deuteration at specific positions on the styrene molecule has distinct effects on polymerization kinetics. For example, studies on the thermal polymerization of styrene revealed a significant kinetic isotope effect in the initiation step when deuterium was substituted on the aromatic ring, but not on the vinyl group. cdnsciencepub.com In contrast, deuteration of the vinyl group does influence chain termination. It has been demonstrated that deuteration at the α-position of the vinyl group suppresses a first-order chain termination process, indicating that the abstraction of this specific hydrogen (or deuterium) is involved in that termination pathway. cdnsciencepub.com

The table below summarizes findings on how deuteration at different positions of the styrene molecule affects polymerization rates, providing insight into the underlying mechanisms.

| Deuterated Monomer | Effect on Thermal Polymerization Rate | Effect on Initiated Polymerization Rate | Mechanistic Insight |

| α-Deuteriostyrene | Little to no effect | Increased rate | The α-C-H bond is not broken in the rate-limiting step of thermal initiation, but its substitution affects propagation or termination in initiated processes. cdnsciencepub.com |

| β,β-Dideuteriostyrene | Increased rate | Increased rate | The β-C-H bonds are involved in hyperconjugative stabilization of transition states or intermediates. cdnsciencepub.com |

| Ring-d₅-Styrene | Increased rate | Not specified | Changes in the electronic properties of the aromatic ring due to deuteration affect the initiation step. cdnsciencepub.com |

This table presents qualitative findings from kinetic studies on the polymerization of deuterated styrenes.

Tracing Metabolic Pathways and Drug Action

The principles of isotopic labeling with this compound extend into the realms of biochemistry and pharmacology. Deuterating molecules at metabolically active sites can alter their biotransformation, which has significant implications for drug design and development. nih.govresearchgate.net

Many drugs are broken down in the body by cytochrome P450 (CYP450) enzymes, often through oxidation reactions that involve C-H bond cleavage. bioscientia.de The ethenylbenzene (styrene) moiety, when present in a drug molecule, is a potential site for such metabolism. The primary metabolic pathway for styrene involves its oxidation by CYP enzymes, particularly CYP2E1, to form styrene-7,8-oxide. researchgate.netresearchgate.net

Replacing a hydrogen with a deuterium at this metabolic "soft spot," such as in this compound, makes the C-D bond more resistant to enzymatic cleavage due to the kinetic isotope effect. bioscientia.de This slows down the rate of metabolism. hyphadiscovery.com This "metabolic switching" can sometimes redirect the molecule's breakdown to other, potentially less toxic, pathways. bioscientia.detandfonline.com By using deuterated compounds, researchers can identify the primary sites of metabolism and understand how a drug is processed in the body, which is a critical step in drug discovery. snnu.edu.cnubc.ca

Altering a drug's metabolism through deuteration can significantly improve its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted. researchgate.net By strategically replacing hydrogen with deuterium at a key metabolic site on a drug molecule, medicinal chemists can fine-tune its properties to create a superior therapeutic agent. nih.gov This approach has led to the development and FDA approval of several deuterated drugs. nih.govbioscientia.de

The primary advantages of this strategy include:

Reduced Rate of Metabolism: Slowing down metabolic breakdown can increase the drug's half-life. bioscientia.de

Increased Drug Exposure: A longer half-life means the drug remains in the system at therapeutic concentrations for a longer period, potentially allowing for lower or less frequent dosing. nih.govbioscientia.de

Reduced Toxic Metabolites: If a toxic metabolite is formed via the cleavage of a specific C-H bond, deuteration at that site can decrease its formation, improving the drug's safety profile. researchgate.net

Improved Therapeutic Profile: The combination of these effects can lead to a drug with better efficacy and tolerability compared to its non-deuterated original. researchgate.net

The table below illustrates the potential impact of deuteration on key pharmacokinetic parameters.

| Pharmacokinetic Parameter | Definition | Potential Effect of Deuteration at a Metabolic Site |

| Half-life (t½) | Time required for the drug concentration in the body to decrease by half. | Increase bioscientia.de |

| Clearance (CL) | The rate at which a drug is removed from the body. | Decrease researchgate.net |

| Area Under the Curve (AUC) | A measure of total drug exposure over time. | Increase nih.gov |

| Maximum Concentration (Cmax) | The highest concentration of the drug reached in the body. | May increase or remain unchanged |

This table presents a conceptual summary of how deuteration can modify the pharmacokinetic properties of a drug.

Advanced Analytical Applications of Deuterated Polymers

The presence of deuterium in place of protium (B1232500) in polymers, such as polystyrene derived from this compound, offers unique analytical advantages. These deuterated polymers have become indispensable tools in the precise characterization of polymer systems.

Neutron Scattering for Probing Polymeric Structure and Dynamics

Neutron scattering stands out as a powerful technique for investigating the structure and dynamics of polymeric materials, largely due to the use of deuteration. acs.orgornl.gov The significant difference in the coherent neutron scattering length between a deuterium atom (6.67 fm) and a protium (hydrogen) atom (-3.74 fm) creates a substantial contrast. nih.gov This contrast is the cornerstone of many neutron scattering experiments, allowing researchers to "highlight" specific components within a complex polymer system. acs.orgnih.gov

By selectively deuterating parts of a polymer chain or one type of polymer in a blend, scientists can use techniques like Small-Angle Neutron Scattering (SANS) to probe conformations and phase behavior that are otherwise invisible to other methods like X-ray or light scattering. nih.gov For instance, SANS studies on blends containing partially deuterated polymers, made by saturating polydiene double bonds with deuterium, have provided deep insights into thermodynamic interactions and chain dimensions. aip.org The technique is so sensitive that it can detect slight variations in deuteration levels among polymer chains. aip.org

Researchers have used deuterated polystyrene (dPS) as a model system to study everything from the interactions between peptides and polymer surfaces to the large-scale dynamics of polymers confined in nanoparticles. bohrium.comcdnsciencepub.com These experiments provide crucial data for understanding and improving the performance of polymer materials in various applications, including biomedical materials and coatings. bohrium.comcdnsciencepub.com

| Advantage of Deuteration in Neutron Scattering | Description | Research Example |

| High Contrast | The large difference in scattering length between deuterium and hydrogen allows specific parts of a material to be highlighted. acs.orgnih.gov | Studying the conformation of polystyrene molecules in a bulk amorphous state. nih.gov |

| Contrast Variation | The scattering contrast can be systematically varied by adjusting the level and location of deuteration. | Analyzing the phase behavior and thermodynamic interactions in polymer blends. nih.govaip.org |

| Probing Dynamics | Enables the study of polymer chain movement and relaxation over various length and time scales. | Investigating the dynamics of nanoconfined polymers in nanoparticles for applications like waterborne coatings. cdnsciencepub.com |

| Structural Elucidation | Reveals detailed information about the arrangement of polymer chains and the morphology of multicomponent systems. ornl.govosti.gov | Determining the structure of blends of conjugated polymers with a deuterated polymer matrix to optimize electronic performance. nih.gov |

Use as Internal Standards in Analytical Instrumentation

In analytical chemistry, particularly in techniques involving mass spectrometry, deuterated compounds are invaluable as internal standards. unam.mx Deuterated polymers, derived from monomers like this compound, serve as ideal standards because they share nearly identical chemical and physical properties with their non-deuterated counterparts, yet are easily distinguishable by their mass. nih.gov

This application is crucial for achieving accurate and reproducible quantification in complex matrices. resolvemass.canih.gov When analyzing environmental samples or biological fluids, matrix effects can suppress or enhance the signal of the analyte, leading to inaccurate results. unam.mxresolvemass.ca By adding a known quantity of a deuterated polymer internal standard to the sample, these variations can be corrected for, as the standard experiences the same matrix effects as the analyte. nih.govnih.gov

A notable example is the use of deuterated polymer standards in pyrolysis-gas chromatography/mass spectrometry (pyr-GC/MS) to quantify tire tread particles in environmental samples. nih.govnih.gov This method relies on a deuterated standard with a similar polymeric structure to correct for variations in analyte recovery, ensuring the reliability and transferability of the analytical protocol. nih.gov

| Analytical Technique | Role of Deuterated Polymer Standard | Benefit |

| Pyrolysis-GC/MS | Corrects for variable analyte recovery caused by sample size and matrix effects. nih.gov | Enables reliable quantification of polymer fragments in complex environmental samples. nih.govnih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Compensates for ion suppression or enhancement during analysis. resolvemass.ca | Enhances data reproducibility and accuracy in fields like drug development and environmental analysis. unam.mxresolvemass.ca |

| Mass Spectrometry (General) | Used for calibration and precise peak identification and quantification. resolvemass.ca | Provides improved accuracy due to unique isotopic signatures. unam.mxresolvemass.ca |

Emerging Applications in Specialized Fields

The utility of this compound and the resulting deuterated polymers extends beyond analytical chemistry into various specialized and cutting-edge fields of materials science.

Development of Drug Delivery Systems

Deuterated polymers are increasingly being explored for their potential in advanced drug delivery systems (DDS). resolvemass.ca The substitution of hydrogen with deuterium can enhance the metabolic stability of the polymer carrier, potentially prolonging its circulation time and functional lifespan. resolvemass.ca Innovations in polymer design are leveraging deuterated materials to create systems for targeted and controlled drug release, which promises to improve therapeutic efficacy and minimize side effects. resolvemass.ca

A significant advantage is the use of deuterated nanopolymers as imaging agents. acs.org For instance, deuterated polyamidoamine (PAMAM) dendrimers can be used for deuterium magnetic resonance imaging (²H MRI), a noninvasive imaging technique. acs.org This dual functionality allows the nanopolymers to act as both the drug carrier and the imaging agent, enabling researchers to monitor the in vivo pathways and distribution of the drug, which is critical for assessing its effectiveness. acs.org Various polymers, both natural and synthetic, such as poly(lactic-co-glycolic acid) (PLGA), chitosan, and dendrimers, are foundational to DDS development. nih.govd-nb.infonih.gov

| Feature in Drug Delivery | Contribution of Deuterated Polymers | Potential Impact |

| Enhanced Stability | Deuteration can increase resistance to oxidative degradation. resolvemass.cadtic.mil | Longer functional lifespan of the delivery system in the body. resolvemass.ca |

| Controlled Release | The properties of biodegradable polymers like PLGA can be tuned for specific release rates. nih.gov | Maintains drug concentration within the therapeutic window. |

| In Vivo Imaging | Deuterated nanopolymers can be visualized using techniques like deuterium MRI. acs.org | Allows for real-time tracking of the drug carrier and assessment of drug distribution. acs.org |

| Targeting | Polymer systems can be designed to accumulate at specific disease sites. nih.govresearchgate.net | Reduces systemic side effects and increases therapeutic efficacy. |

Research in Sustainable Materials and Degradation Pathways

In the push for a circular economy and environmentally friendly materials, understanding the lifecycle of polymers is paramount. Deuterated polymers serve as a critical tool in this research, particularly in studying the degradation pathways of biodegradable materials. resolvemass.ca By isotopically labeling a polymer, scientists can accurately track its breakdown products and elucidate the mechanisms of degradation. ill.eu

This research is vital for developing truly sustainable plastics that can compete with conventional petroleum-based polymers. ill.eu For example, neutron scattering experiments on deuterated versions of bio-based polymers like polylactide (PLA) help to understand their structure and properties, which is key to improving their performance and expanding their applications. ill.eu The insights gained from studying deuterated analogues contribute to the design of new polymers with controlled degradability and reduced environmental impact. resolvemass.ca

| Research Area | Application of Deuteration | Scientific Goal |

| Biodegradation Studies | Isotopic labeling allows for tracking of polymer degradation products. resolvemass.ca | To understand the mechanisms and pathways of polymer breakdown in the environment. |

| Sustainable Polymer Development | Used in neutron scattering to characterize the structure of bio-based polymers like PLA. ill.eu | To improve the properties and performance of sustainable plastics. ill.eu |

| Waste Valorization | Co-polymerization of sulfur with deuterated renewable monomers. researchgate.net | To create useful polymers from industrial by-products, contributing to sustainability. researchgate.net |

Applications in Advanced Manufacturing and Nanotechnology

The unique properties of deuterated polymers are finding applications in advanced manufacturing and nanotechnology. resolvemass.ca In additive manufacturing (3D printing), understanding the thermal properties and behavior of polymer filaments is crucial for print quality. Research has explored the impact of fillers like graphene in both protonated and deuterated polystyrene to understand thermal transport and mitigate issues like warping. tennessee.edu

In nanotechnology, deuterated materials are essential for creating and characterizing novel nanostructures. resolvemass.cacase.edu Deuterated nanopolymers, such as modified dendrimers, have been synthesized for biomedical imaging applications. acs.org These particles, loaded with deuterium, act as contrast agents for ²H MRI, allowing for high-resolution imaging of their accumulation in organs like the kidneys and lymph nodes. acs.org The ability to precisely control the synthesis of these nanopolymers opens up new frontiers in diagnostics and nanomedicine. acs.orgaurorascientific.com

| Field | Specific Application | Role of Deuterated Polymer |

| Advanced Manufacturing | Studying thermal transport in 3D printing filaments. tennessee.edu | Deuterated polystyrene is used as a matrix material to investigate the effects of nanofillers. tennessee.edu |

| Nanotechnology | Development of imaging agents for MRI. acs.org | Deuterated nanopolymers serve as highly sensitive contrast agents for deuterium MRI. acs.org |

| Nanomaterials Research | Characterizing polymer nanocomposites. | Probing the structure and dynamics of polymers at the nanoscale using neutron scattering. nih.gov |

| Electronics | Investigating the structure of semiconducting polymers. nih.gov | Selective deuteration helps to understand morphology without altering electronic performance. nih.gov |

Utilization in Nuclear and Quantum Physics Experiments

While the monomer this compound is not typically used directly in nuclear and quantum physics experiments, it serves as a crucial precursor for the synthesis of deuterated polystyrene (d-PS). This polymer is extensively utilized in these fields, primarily due to the unique nuclear properties of deuterium. The presence of deuterium instead of protium (¹H) in the polymer chain significantly alters its interaction with neutrons, making d-PS an invaluable material for a range of sophisticated experiments.

The primary application of deuterated polystyrene in nuclear physics is in the field of neutron scattering. tandfonline.comunt.eduacs.orgaip.orgacs.org Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. acs.org The key to this technique lies in the difference in the neutron scattering length of hydrogen and deuterium. Hydrogen has a large and negative incoherent scattering cross-section, which leads to strong, often overwhelming, background signals. In contrast, deuterium has a much smaller and positive coherent scattering cross-section. This "contrast matching" allows researchers to selectively highlight or suppress the scattering from different parts of a complex system.

In the context of quantum physics, deuterated polymers are employed in studies of polymer blends and interfaces, where quantum effects at surfaces and in confined geometries are of interest. The precise location of polymer chains, as revealed by neutron scattering off deuterated samples, provides insights into the quantum behavior of these systems. Furthermore, the study of quantum decoherence, the process by which a quantum system loses its quantum properties and behaves classically, can be investigated using model systems that include deuterated polymers. wikipedia.org

Detailed Research Findings

Research utilizing deuterated polystyrene has yielded significant insights into polymer physics. For instance, small-angle neutron scattering (SANS) studies on blends of deuterated polystyrene and other polymers have been instrumental in understanding the thermodynamics of polymer mixing and phase separation. acs.orgacs.org By selectively deuterating one of the polymer components, researchers can precisely measure the correlation length and other parameters that describe the blend's morphology. aip.org

In nuclear physics, deuterated polymers, including those derived from this compound, are also being explored as potential targets for laser-driven ion acceleration and for studying nuclear fusion reactions. mdpi.comafit.edu The high deuterium content in these materials makes them suitable for experiments aiming to produce neutrons through D-D (deuterium-deuterium) fusion reactions. afit.edu

Data on Deuterated Polystyrene in Physics Experiments

The utility of deuterated polystyrene in these experiments is best understood through its nuclear and physical properties, which are a direct consequence of the properties of its monomer, this compound.

| Property | Value for Protiated Polystyrene (PS) | Value for Deuterated Polystyrene (d-PS) | Significance in Physics Experiments |

| Coherent Neutron Scattering Length (bcoh) | 2.35 fm | 10.66 fm | The significant difference allows for contrast variation in SANS experiments, enabling detailed structural analysis of polymer blends and composites. tandfonline.comacs.org |

| Incoherent Neutron Scattering Cross-section (σincoh) | ~80 barns | ~4 barns | The low incoherent scattering of d-PS drastically reduces background noise, leading to clearer data in neutron scattering experiments. acs.org |

| Scattering Length Density (SLD) | ~1.4 x 10¹⁰ cm⁻² | ~6.5 x 10¹⁰ cm⁻² | The large difference in SLD between PS and d-PS provides high contrast for studying the morphology of polymer systems. |

| Application in Nuclear Reactions | Limited | Used as a target for D-D fusion experiments to produce neutrons. afit.edu | The high deuterium content makes d-PS a suitable material for generating neutron flux in compact accelerator systems. afit.edu |

Conclusion

1-Deuterioethenylbenzene is a prime example of the power of isotopic labeling in modern chemical science. Its synthesis and application provide a clear window into the otherwise invisible world of reaction mechanisms. From settling long-standing debates about the initiation of styrene (B11656) polymerization to enabling the precise characterization of polymer structure and dynamics, this simple isotopic substitution offers profound insights. As synthetic methods become more efficient and analytical techniques more sensitive, the role of this compound and other deuterated compounds is set to expand, continuing to deepen our fundamental understanding of chemical transformations.

Computational Chemistry and Theoretical Modeling of 1 Deuterioethenylbenzene Systems

Quantum Mechanical Calculations (e.g., Ab Initio, Semi-empirical Methods)

Quantum mechanical (QM) calculations are fundamental to understanding the electronic structure and intrinsic properties of 1-deuterioethenylbenzene. These methods solve approximations of the Schrödinger equation to determine molecular properties.

Ab Initio Methods: These calculations are derived from first principles without the inclusion of empirical data. Methods like Hartree-Fock (HF) and post-HF methods such as Møller-Plesset perturbation theory (MP2) and Configuration Interaction Singles (CIS) have been used to study styrene (B11656) and its isotopomers. huji.ac.il For instance, ab initio calculations have been successfully employed to determine the structure and vibrational frequencies of styrene in its ground (S₀), first (S₁), and second (S₂) excited singlet states. huji.ac.il These studies show that in the S₁ state, the primary structural change is an expansion of the aromatic ring, while in the S₂ state, the vinyl C=C bond elongates significantly. huji.ac.il

Density Functional Theory (DFT): DFT is a widely used QM method that calculates the electronic structure based on the electron density. It offers a good balance between accuracy and computational cost. DFT calculations, often using functionals like B3LYP, have been performed to investigate the interaction between styrene and other entities, such as graphene surfaces. osti.govugm.ac.id In the context of this compound, DFT is crucial for calculating the subtle changes in vibrational frequencies that arise from isotopic substitution. The zero-point energy (ZPE) of the C-D bond is lower than that of the C-H bond, a key factor in predicting kinetic isotope effects.

Semi-empirical Methods: These methods, such as AM1 and PM3, use parameters derived from experimental data to simplify the complex integrals found in ab initio calculations. numberanalytics.com While generally less accurate, they are computationally much faster, making them suitable for initial explorations of large systems or reaction pathways. numberanalytics.com For complex systems like polymer blends involving styrene derivatives, semi-empirical methods can provide initial insights into complexation behavior and miscibility before more demanding QM calculations are performed.

The primary impact of deuterium (B1214612) substitution at the α-vinyl position is on the vibrational modes involving that atom. QM calculations can precisely predict these changes.

Table 1: Comparison of Calculated Vibrational Frequencies (cm⁻¹) for C-H vs. C-D Stretching in Styrene Models This table is illustrative, based on typical results from ab initio calculations for similar molecules. Specific values for this compound would require dedicated computation.

| Vibrational Mode | Isotopic Group | Typical Calculated Frequency (cm⁻¹) |

|---|---|---|

| α-Vinyl Stretch | C-H | ~3080 |

| α-Vinyl Stretch | C-D | ~2250 |

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's laws of motion. mdpi.com This technique is invaluable for studying the conformational landscape and dynamic behavior of molecules.

For a relatively small and rigid molecule like this compound, single-molecule MD is less common. However, MD is extensively used to simulate bulk phases, such as in the study of polystyrene pyrolysis or the behavior of styrene copolymers. mdpi.comnih.gov In these simulations, the system is described by a force field , which is a set of potential energy functions and parameters that define the interactions between atoms. ambermd.orgnih.gov

To simulate this compound, a standard force field for styrene, such as a general Amber force field (GAFF), CHARMM, or a reactive force field like ReaxFF, would be used. mdpi.comambermd.orgnih.gov The only modification required would be to change the mass of the α-vinyl hydrogen atom to that of a deuterium atom in the input topology file. This simple change allows the simulation to correctly account for the inertial effects of the heavier isotope on the molecule's dynamics.

Conformational Analysis: While the phenyl-vinyl torsion is the most significant conformational degree of freedom in styrene, the molecule is known to be essentially planar in its ground state. huji.ac.ilbgsu.edu MD simulations can explore the potential energy surface associated with this torsion, providing information on the rotational barrier and the population of different conformations at a given temperature. For this compound, the conformational preferences are not expected to differ significantly from styrene, but the dynamics of transitions between conformations would be subtly altered due to the change in mass.

Prediction of Reactivity and Reaction Outcomes

Computational chemistry is a powerful tool for predicting the reactivity of molecules and the likely outcomes of chemical reactions. For this compound, a key application is the prediction of the kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution. core.ac.uk